molecular formula C10H20N2O2 B8787033 (R)-3-Boc-aminopiperidine

(R)-3-Boc-aminopiperidine

Cat. No.: B8787033
M. Wt: 200.28 g/mol
InChI Key: BXHWWPNRUOHACS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-tert-butoxycarbonyl-aminopiperidine is a chiral piperidine derivative commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound is valuable in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-butoxycarbonyl-aminopiperidine typically involves the protection of the amine group in ®-3-aminopiperidine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-3-tert-butoxycarbonyl-aminopiperidine follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-tert-butoxycarbonyl-aminopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted piperidines.

    Deprotection: ®-3-aminopiperidine.

    Oxidation and Reduction: Corresponding oxidized or reduced piperidine derivatives.

Scientific Research Applications

®-3-tert-butoxycarbonyl-aminopiperidine is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the preparation of biologically active compounds.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-tert-butoxycarbonyl-aminopiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine, preventing unwanted reactions during multi-step synthesis. Upon completion of the desired transformations, the Boc group can be selectively removed to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-tert-butoxycarbonyl-aminopiperidine: The enantiomer of ®-3-tert-butoxycarbonyl-aminopiperidine.

    N-Boc-piperidine: A similar compound with the Boc group attached to the nitrogen of piperidine.

    N-Boc-4-piperidone: A Boc-protected piperidone derivative.

Uniqueness

®-3-tert-butoxycarbonyl-aminopiperidine is unique due to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds. Its stability and ease of deprotection further enhance its utility in organic synthesis.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl (3R)-1-aminopiperidine-3-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m1/s1

InChI Key

BXHWWPNRUOHACS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN(C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1)N

Origin of Product

United States

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